2-Cyclopropyl-5-iodo-4-(methoxymethyl)pyrimidine
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Overview
Description
2-Cyclopropyl-5-iodo-4-(methoxymethyl)pyrimidine is a chemical compound with the molecular formula C9H11IN2O and a molecular weight of 290.1 g/mol . This compound is characterized by the presence of a cyclopropyl group, an iodine atom, and a methoxymethyl group attached to a pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Cyclopropyl-5-iodo-4-(methoxymethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-cyclopropylpyrimidine.
Iodination: The iodination of 2-cyclopropylpyrimidine is carried out using iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 5-position of the pyrimidine ring.
Methoxymethylation: The methoxymethyl group is introduced at the 4-position of the pyrimidine ring using methoxymethyl chloride and a base such as sodium hydride.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Cyclopropyl-5-iodo-4-(methoxymethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used. For example, oxidation can be achieved using oxidizing agents like hydrogen peroxide, while reduction can be carried out using reducing agents like sodium borohydride.
Scientific Research Applications
2-Cyclopropyl-5-iodo-4-(methoxymethyl)pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate the effects of pyrimidine derivatives on various biological pathways and processes.
Medicine: It is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-iodo-4-(methoxymethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting gene expression and cellular functions .
Comparison with Similar Compounds
2-Cyclopropyl-5-iodo-4-(methoxymethyl)pyrimidine can be compared with other similar compounds, such as:
2-Cyclopropyl-4-(methoxymethyl)pyrimidine: Lacks the iodine atom at the 5-position, which may result in different reactivity and biological activity.
5-Iodo-4-(methoxymethyl)pyrimidine: Lacks the cyclopropyl group, which may affect its chemical properties and applications.
2-Cyclopropyl-5-iodopyrimidine: Lacks the methoxymethyl group, which may influence its solubility and reactivity.
The presence of the cyclopropyl, iodine, and methoxymethyl groups in this compound makes it unique and versatile for various applications in scientific research.
Properties
IUPAC Name |
2-cyclopropyl-5-iodo-4-(methoxymethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O/c1-13-5-8-7(10)4-11-9(12-8)6-2-3-6/h4,6H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIDAQUCZRFRIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NC=C1I)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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